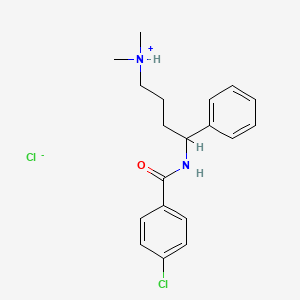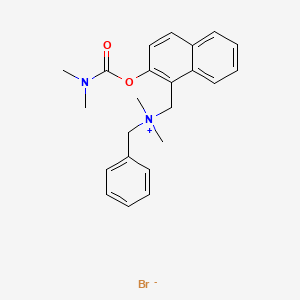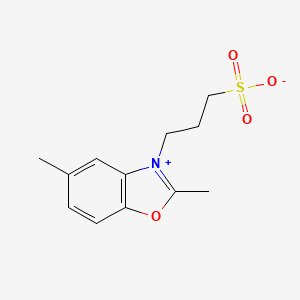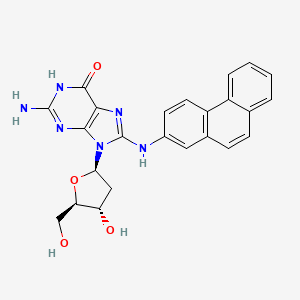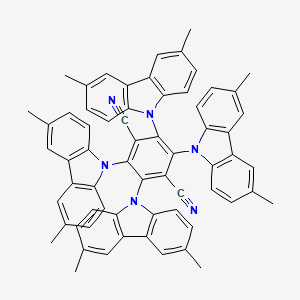
2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene and belongs to the class of thermally activated delayed fluorescence (TADF) materials . This compound is characterized by its high thermal stability and strong fluorescence, making it valuable in organic electronics and photonics.
Méthodes De Préparation
The synthesis of 2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile typically involves the reaction of 3,6-dimethylcarbazole with 2,3,5,6-tetrabromo-1,4-dicyanobenzene under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield amines or other reduced derivatives.
Applications De Recherche Scientifique
2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile involves its ability to exhibit thermally activated delayed fluorescence (TADF). This process occurs when the compound absorbs light and enters an excited state. The energy is then transferred to a triplet state, which can return to the singlet state through thermal activation, resulting in delayed fluorescence. This mechanism is crucial for its applications in OLEDs and other photonic devices .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrakis(3,6-dimethyl-9H-carbazol-9-yl)terephthalonitrile can be compared with other similar compounds such as:
2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene: A parent compound with similar fluorescence properties but different substituents.
2,3,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)terephthalonitrile: Another derivative with phenyl groups instead of methyl groups, affecting its electronic properties and fluorescence efficiency.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and physical properties.
Propriétés
Formule moléculaire |
C64H48N6 |
|---|---|
Poids moléculaire |
901.1 g/mol |
Nom IUPAC |
2,3,5,6-tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C64H48N6/c1-35-9-17-53-43(25-35)44-26-36(2)10-18-54(44)67(53)61-51(33-65)63(69-57-21-13-39(5)29-47(57)48-30-40(6)14-22-58(48)69)64(70-59-23-15-41(7)31-49(59)50-32-42(8)16-24-60(50)70)52(34-66)62(61)68-55-19-11-37(3)27-45(55)46-28-38(4)12-20-56(46)68/h9-32H,1-8H3 |
Clé InChI |
AJKQJXQTTWNOSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C(=C(C(=C4N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)C#N)N8C9=C(C=C(C=C9)C)C1=C8C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


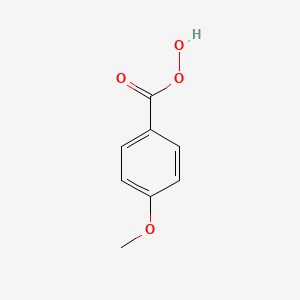

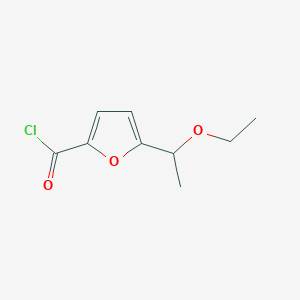
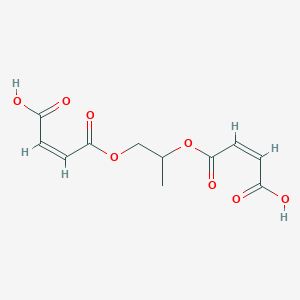
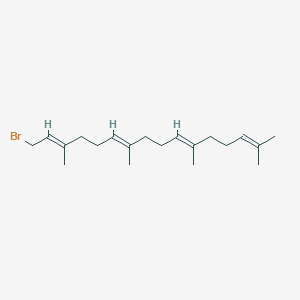
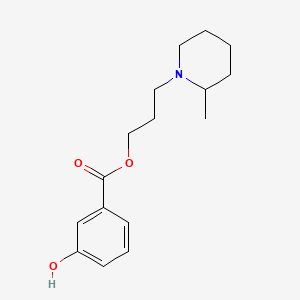
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)


